(3S)-3-Hydroxyoctanoic Acid: Structural Analysis and Metabolic Significance
(3S)-3-Hydroxyoctanoic Acid: Structural Analysis and Metabolic Significance
The following technical guide details the structural, physicochemical, and biological properties of (3S)-3-hydroxyoctanoic acid , a pivotal intermediate in fatty acid metabolism and a structural isomer of the bioplastic monomer (3R)-3-hydroxyoctanoate.
Executive Summary
(3S)-3-hydroxyoctanoic acid (CAS: 33796-86-0 for S-isomer; 14292-27-4 for generic) is a medium-chain fatty acid derivative characterized by a hydroxyl group at the beta-carbon (C3).[1][2] Unlike its enantiomer, (3R)-3-hydroxyoctanoic acid—which serves as the primary monomer for bacterial polyhydroxyalkanoates (PHAs)—the (3S)-isomer is the specific intermediate generated during mitochondrial
Chemical Identity & Structural Properties[1][3][4]
Nomenclature and Stereochemistry
The molecule possesses a single chiral center at C3. The specific rotation and absolute configuration are critical for biological activity, as enzymes in the
| Property | Data |
| IUPAC Name | (3S)-3-hydroxyoctanoic acid |
| Synonyms | L-beta-hydroxycaprylic acid; (S)-3-hydroxycaprylic acid |
| Molecular Formula | |
| Molecular Weight | 160.21 g/mol |
| SMILES | CCCCCCC(=O)O |
| Stereochemistry | (S)-configuration (corresponds to L-isomer in Fischer projection) |
Physicochemical Constants
The presence of the hydroxyl group significantly alters the solubility profile compared to the parent octanoic acid, increasing polarity while maintaining lipophilicity sufficient for membrane permeability.
| Parameter | Value | Notes |
| pKa | 4.81 | Carboxylic acid ionization (Predicted) |
| LogP | 1.44 - 1.47 | Moderate lipophilicity; membrane permeable |
| Solubility | Ethanol, DMSO, Chloroform | Sparingly soluble in water; soluble in organic solvents |
| Melting Point | ~65°C | Data for racemic crystalline solid; enantiomers may vary |
| Boiling Point | 288.3°C | At 760 mmHg (Predicted) |
Structural Visualization
The following diagram illustrates the stereochemical relationship and the functional groups governing its reactivity.
Caption: Structural comparison of 3-hydroxyoctanoic acid enantiomers and key functional domains.
Biosynthesis & Metabolic Pathways[4]
The Beta-Oxidation Connection
In mammalian mitochondria, the breakdown of fatty acids proceeds via
-
Step 1: Octanoyl-CoA
trans-2-Octenoyl-CoA (Acyl-CoA Dehydrogenase) -
Step 2: trans-2-Octenoyl-CoA
(S)-3-Hydroxyoctanoyl-CoA (Enoyl-CoA Hydratase) -
Step 3: (S)-3-Hydroxyoctanoyl-CoA
3-Keto-octanoyl-CoA (L-3-Hydroxyacyl-CoA Dehydrogenase)
Bacterial Divergence (PHA Synthesis)
In Pseudomonas species, a critical divergence occurs. An epimerase converts the (S)-intermediate to the (R)-form, which is then polymerized by PHA synthase into Poly(3-hydroxyoctanoate). This distinction is vital for biotechnological applications: (S) is the catabolic intermediate; (R) is the anabolic building block.
Caption: Divergence of (S)-3-hydroxyoctanoyl-CoA between catabolic beta-oxidation and anabolic PHA synthesis.
Biological Signaling: The GPR109B Pathway[6]
Recent research has elevated (3S)-3-hydroxyoctanoic acid from a simple metabolic intermediate to a potent signaling molecule. It acts as an endogenous agonist for GPR109B (HCA3) , a receptor found exclusively in humans and higher primates.
Mechanism of Action
Under conditions of increased fatty acid oxidation (e.g., fasting, ketogenic diet), plasma levels of 3-hydroxyoctanoate rise. Binding to GPR109B on adipocytes triggers a negative feedback loop:
-
Ligand Binding: (3S)-3-hydroxyoctanoic acid binds HCA3.
-
G-Protein Coupling: Activation of
proteins.[3] -
Effector Modulation: Inhibition of Adenylyl Cyclase (AC).
-
Second Messenger: Reduction in intracellular cAMP.
-
Physiological Outcome: Reduced PKA activity leads to decreased phosphorylation of Hormone Sensitive Lipase (HSL), thereby inhibiting lipolysis .
This mechanism prevents "runaway" lipolysis and excessive ketoacidosis.
Caption: Signal transduction pathway of HCA3 activation by 3-hydroxyoctanoic acid regulating lipolysis.
Analytical & Synthetic Protocols
Analytical Detection (GC-MS)
Due to the polarity of the hydroxyl and carboxyl groups, direct GC analysis is poor. Derivatization is required.
-
Extraction: Acidify sample (pH 2) and extract with ethyl acetate.
-
Derivatization:
-
Method A (Silylation): Use BSTFA + 1% TMCS at 70°C for 30 min. Converts -OH and -COOH to TMS esters/ethers.
-
Method B (Methylation): Methanol/Sulfuric acid (methanolysis) converts PHA polymers or monomers to methyl esters (3-hydroxyoctanoate methyl ester).
-
-
Quantification: GC-MS using EI source. Look for characteristic fragments (e.g., m/z 103 for the beta-hydroxy cleavage in methyl esters).
Chemical Synthesis (Reformatsky Reaction)
To synthesize the racemic mixture (which can be resolved enzymatically):
-
Reagents: Octanal, Ethyl bromoacetate, Activated Zinc dust.
-
Reaction:
. -
Hydrolysis: Alkaline hydrolysis (NaOH/MeOH) yields 3-hydroxyoctanoic acid.
-
Chiral Resolution: Lipase-catalyzed kinetic resolution can isolate the (S)-enantiomer.
References
-
Ahmed, K., et al. (2009).[4][5] "Deorphanization of GPR109B as a receptor for the beta-oxidation intermediate 3-OH-octanoic acid and its role in the regulation of lipolysis."[3][6] Journal of Biological Chemistry. Link
-
Elbahloul, Y., et al. (2009). "Large-scale production of poly(3-hydroxyoctanoic acid) by Pseudomonas putida GPo1 and a simplified downstream process." Applied and Environmental Microbiology. Link
-
Ren, Q., et al. (2010). "Production of chiral (R)-3-hydroxyoctanoic acid monomers, catalyzed by Pseudomonas fluorescens GK13 poly(3-hydroxyoctanoic acid) depolymerase." Applied and Environmental Microbiology. Link
-
PubChem Compound Summary. "3-Hydroxyoctanoic acid."[7] National Center for Biotechnology Information. Link
-
Offermanns, S. (2014). "Free fatty acid receptors as new therapeutic targets." Annual Review of Pharmacology and Toxicology. Link
Sources
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- 2. 3-Hydroxyoctanoic acid | C8H16O3 | CID 26613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Deorphanization of GPR109B as a Receptor for the β-Oxidation Intermediate 3-OH-octanoic Acid and Its Role in the Regulation of Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Activated human hydroxy-carboxylic acid receptor-3 signals to MAP kinase cascades via the PLC-dependent PKC and MMP-mediated EGFR pathways - PMC [pmc.ncbi.nlm.nih.gov]
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